

Core Properties of Bis-(N,N'-carboxyl-PEG4)-Cy5

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Compound of Interest

Compound Name: Bis-(N,N'-carboxyl-PEG4)-Cy5

Cat. No.: B1192363

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Bis-(N,N'-carboxyl-PEG4)-Cy5 is a specialized chemical compound that integrates a Cy5 fluorophore with two polyethylene glycol (PEG) linkers, each terminated with a carboxylic acid. The Cy5 component is a cyanine dye known for its fluorescence in the red to near-infrared spectrum, which is beneficial for biological imaging due to reduced background autofluorescence in this range.[1] The hydrophilic PEG4 linkers enhance the solubility of the molecule in aqueous solutions.[2]

The terminal carboxylic acid groups are the key functional components for conjugation. These groups can be activated to react with primary amines on biomolecules, such as the lysine residues of proteins, to form stable amide bonds.[2] This makes **Bis-(N,N'-carboxyl-PEG4)-Cy5** a versatile tool for labeling proteins, antibodies, and other biomolecules for a variety of applications, including in-vivo imaging and the development of Proteolysis Targeting Chimeras (PROTACs).[3][4][5][6]

Quantitative Data

The following tables summarize the key quantitative data for **Bis-(N,N'-carboxyl-PEG4)-Cy5**.

Table 1: Chemical and Physical Properties

Property	Value	Reference
Chemical Formula	C47H67ClN2O12	[2]
Molecular Weight	887.5 g/mol	[2]
CAS Number	2107273-44-7	[2]
Purity	>98%	[2]
Solubility	Water, DMSO, DMF, DCM	[2]
Storage Conditions	-20°C	[2]

Table 2: Spectroscopic Properties

Property	Value	Reference
Excitation Maximum (λ_{ex})	649 nm	[2]
Emission Maximum (λ_{em})	667 nm	[2]
Molar Extinction Coefficient	170,000 cm ⁻¹ M ⁻¹	[2]

Experimental Protocols

The following protocols provide a detailed methodology for the use of **Bis-(N,N'-carboxyl-PEG4)-Cy5** in the labeling of proteins. The process involves two main stages: the activation of the carboxylic acid groups to form a more reactive species (such as an NHS ester), and the subsequent conjugation to the target protein.

Protocol 1: Activation of Carboxylic Acid Groups to NHS Ester

This protocol describes the conversion of the terminal carboxylic acids of **Bis-(N,N'-carboxyl-PEG4)-Cy5** to N-hydroxysuccinimide (NHS) esters, which are highly reactive towards primary amines.

Materials:

- **Bis-(N,N'-carboxyl-PEG4)-Cy5**
- N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-Hydroxysuccinimide (NHS)
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Reaction vessel
- Stirring apparatus

Procedure:

- Dissolve **Bis-(N,N'-carboxyl-PEG4)-Cy5** in anhydrous DMF or DMSO to a final concentration of 10 mM.
- In a separate vessel, dissolve NHS to a final concentration of 1.2 M in anhydrous DMF or DMSO.
- Add 1.2 equivalents of the NHS solution to the **Bis-(N,N'-carboxyl-PEG4)-Cy5** solution.
- Add 1.2 equivalents of DCC or EDC to the reaction mixture.
- Stir the reaction at room temperature for 12-24 hours, protected from light.
- The resulting solution containing the activated Bis-(N,N'-NHS-PEG4)-Cy5 can be used directly in the conjugation reaction or stored at -20°C for future use.

Protocol 2: Protein Conjugation with Activated Dye

This protocol outlines the conjugation of the activated NHS ester of the dye to a target protein.

Materials:

- Activated Bis-(N,N'-NHS-PEG4)-Cy5 solution (from Protocol 1)

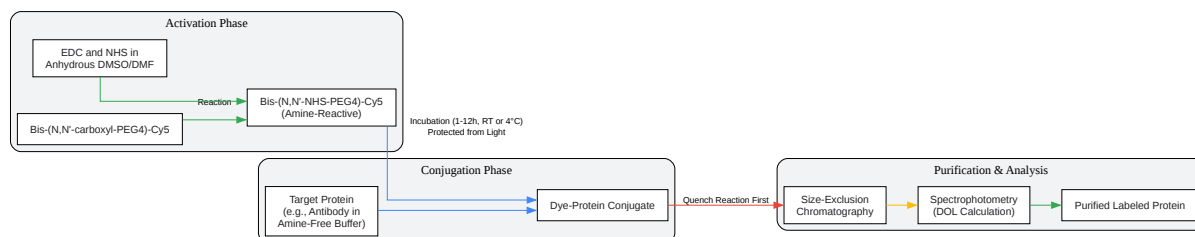
- Target protein (e.g., antibody) in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5 or 0.1 M sodium bicarbonate, pH 8.3)[7]
- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
- Purification column (e.g., size-exclusion chromatography)

Procedure:

- Prepare the protein solution at a concentration of 1-10 mg/mL in the appropriate amine-free buffer.[7]
- Add a 5-20 fold molar excess of the activated Bis-(N,N'-NHS-PEG4)-Cy5 solution to the protein solution.[7] The optimal ratio should be determined empirically for each protein.
- Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-12 hours, with gentle stirring and protected from light.[7]
- Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM. [7] Incubate for 15-30 minutes at room temperature.[7]
- Purify the dye-protein conjugate from unreacted dye and byproducts using a suitable method such as size-exclusion chromatography.[7]
- Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~649 nm (for the Cy5 dye).
- Store the purified conjugate at 4°C for short-term storage or at -20°C or -80°C for long-term storage.[8]

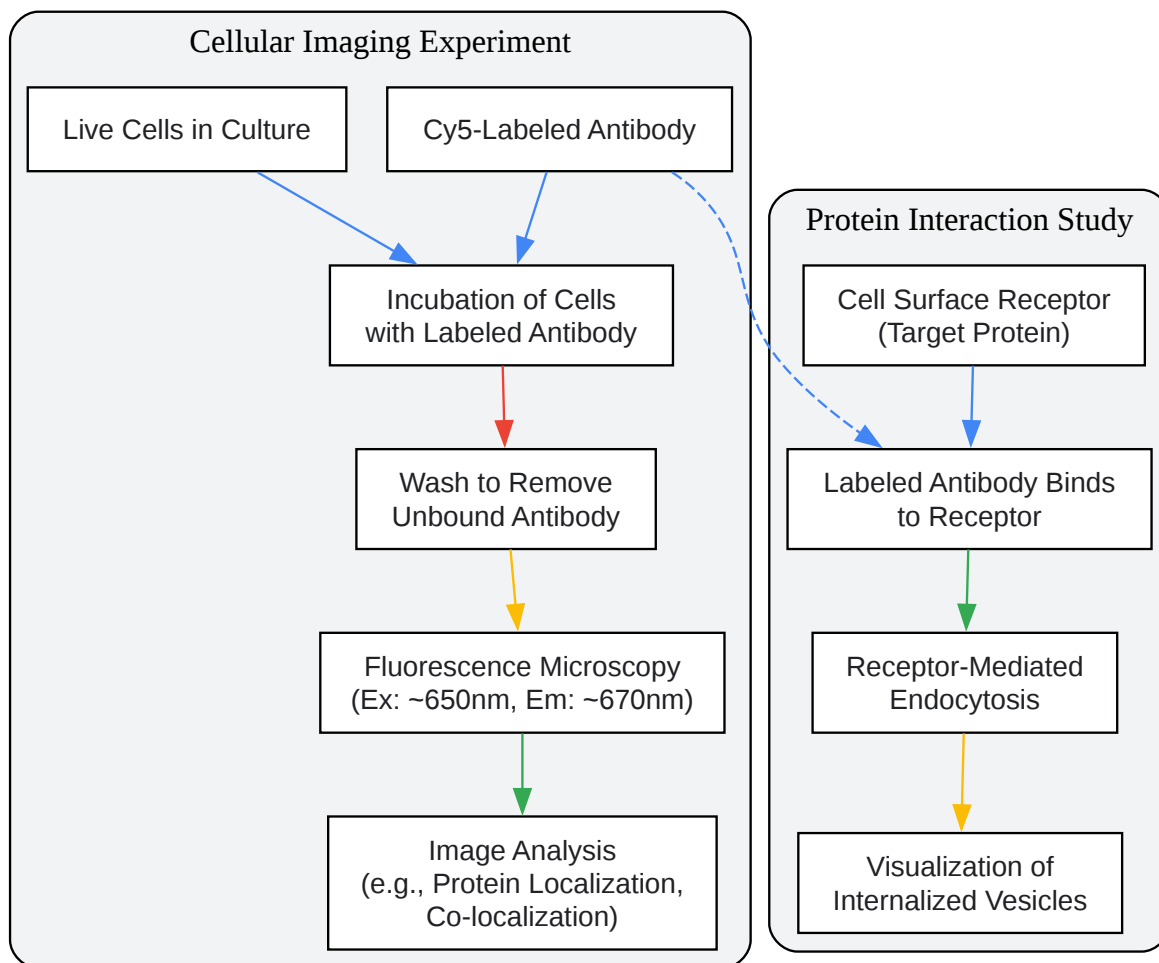
Visualizations

The following diagrams illustrate key workflows related to the use of **Bis-(N,N'-carboxyl-PEG4)-Cy5**.



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Caption: Bioconjugation workflow for labeling a target protein.



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Caption: Workflow for a cellular imaging experiment.

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